Cas no 2034265-32-0 ((2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone)
![(2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone structure](https://www.kuujia.com/scimg/cas/2034265-32-0x500.png)
(2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone Chemical and Physical Properties
Names and Identifiers
-
- (2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
-
- Inchi: 1S/C20H20N4O2/c1-2-26-19-11-7-6-10-17(19)20(25)23-12-16(13-23)24-14-18(21-22-24)15-8-4-3-5-9-15/h3-11,14,16H,2,12-13H2,1H3
- InChI Key: ALNXJPHGIOYYGR-UHFFFAOYSA-N
- SMILES: C(C1=CC=CC=C1OCC)(N1CC(N2C=C(C3=CC=CC=C3)N=N2)C1)=O
(2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-0551-2μmol |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 2μl |
$57.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-1mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 1mg |
$54.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-10mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 10mg |
$79.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-15mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 15mg |
$89.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-25mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 25mg |
$109.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-3mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 3mg |
$63.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-4mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 4mg |
$66.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-5mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 5mg |
$69.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-100mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 100mg |
$248.0 | 2023-04-25 | |
Life Chemicals | F6471-0551-30mg |
1-[1-(2-ethoxybenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole |
2034265-32-0 | 90%+ | 30mg |
$119.0 | 2023-04-25 |
(2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone Related Literature
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on (2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Recent Advances in the Study of (2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone (CAS: 2034265-32-0)
The compound (2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone (CAS: 2034265-32-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This brief aims to summarize the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the role of (2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone as a promising scaffold for drug development. The compound's azetidine and triazole moieties contribute to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein kinases, suggesting potential applications in cancer therapy.
In terms of synthesis, researchers have developed optimized routes to produce (2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone with high yield and purity. A recent publication in Organic Letters detailed a novel copper-catalyzed click chemistry approach that significantly improves the efficiency of the triazole-azetidine coupling step. This advancement has facilitated larger-scale production for preclinical studies.
Pharmacological evaluations have revealed interesting properties of this compound. In vitro studies show good membrane permeability and moderate metabolic stability, while in vivo pharmacokinetic studies in rodent models demonstrate acceptable bioavailability. Notably, a 2024 study in ACS Chemical Biology reported its ability to cross the blood-brain barrier, opening possibilities for CNS-targeted therapies.
The safety profile of (2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone has been investigated in recent toxicology studies. While generally well-tolerated in acute toxicity tests, some studies have noted dose-dependent hepatotoxicity in chronic administration models, suggesting the need for structural optimization in future derivatives.
Current research directions include exploring structure-activity relationships through systematic modification of the ethoxyphenyl and triazole substituents, as well as investigating combination therapies with existing chemotherapeutic agents. The compound's unique mechanism of action, distinct from many current kinase inhibitors, makes it particularly interesting for overcoming drug resistance in cancer treatment.
In conclusion, (2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone represents a promising chemical entity with multiple potential therapeutic applications. While challenges remain in optimizing its pharmacological properties, recent advances in synthesis and biological evaluation have positioned this compound as an important subject for continued investigation in medicinal chemistry and drug development programs.
2034265-32-0 ((2-ethoxyphenyl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone) Related Products
- 944670-65-9((4-butylphenyl)-(5-methylfuran-2-yl)methanol)
- 2138171-16-9(Cyclobutane, 1-(chloromethyl)-1-(2,2-dimethylpropyl)-)
- 57005-14-8((2-chloro-4-methylphenyl)thiourea)
- 132204-10-5((2R)-2-amino-N,3-dimethylbutanamide)
- 1309874-27-8(6-Bromo-4,5-dimethyl-1,8-naphthyridin-2(1H)-one)
- 2171835-75-7(3-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobicyclo3.1.0hexane-1-carboxylic acid)
- 1523301-30-5(4-amino-3-(1H-indol-7-yl)butanoic acid)
- 1465606-34-1(5-(2,4-dichlorophenyl)-1,3-oxazolidin-2-one)
- 1152662-56-0(3-Cyclopentyl-1,4-dimethyl-1h-pyrazol-5-amine)
- 1593043-58-3(1-(Cyclopropylmethoxy)-2-iodocyclooctane)




